molecular formula C21H19BrClN5O4S2 B1682407 ZCL278

ZCL278

货号: B1682407
分子量: 584.9 g/mol
InChI 键: XKZDWYDHEBCGCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线:

ZCL278 的合成路线涉及多个步骤。不幸的是,文献中没有关于合成途径的具体细节。它通过化学反应合成,最终得到该化合物。

反应条件:

This compound 合成中使用的确切反应条件(温度、溶剂、催化剂等)尚未公开。研究人员通常优化这些条件以实现高产率和纯度。

工业生产:

关于 this compound 的大规模工业生产方法的信息有限。它主要作为研究化学品提供。

化学反应分析

Binding Mode and Interactions

ZCL278 binds to a specific pocket on Cdc42, which is lined by residues Thr35, Val36, Asp38, Asn39, Phe56, Tyr64, Leu67, and Leu70 . The binding mode involves several interactions :

  • Hydrogen bonds Five hydrogen bonds involving residues Thr35, Asn39, and Asp57 .

  • Hydrophobic interactions Hydrophobic interactions associated with residues Val36 and Phe56 .

  • The bromophenyl ring inserts into the adjacent GTP/GDP binding pocket .

The binding of this compound is believed to disrupt the Cdc42–ITSN interaction and GTP/GDP binding .

Direct Binding and Affinity

The direct binding of this compound to Cdc42 has been demonstrated through fluorescence titration and surface plasmon resonance (SPR) .

MethodK<sub>d</sub> Value
Fluorescence Titration6.4 μM
SPR11.4 μM

K<sub>d</sub> values obtained through fluorescence titration and SPR are 6.4 μM and 11.4 μM, respectively . The solubility of this compound was determined to be 181 μM, which is greater than the concentrations used in experiments .

Impact of GTP/GDP on this compound Binding

GTP can compete with this compound to influence Cdc42 GTPase activity, as confirmed using the p50RhoGAP or Cdc42GAP assay . Increasing GTP addition can compete with preloaded this compound on Cdc42 and increase GTP hydrolysis by purified recombinant Cdc42 protein in vitro . Local GTP/GDP concentrations impact the effective doses of this compound in cells .

5.1. Inhibition of Cdc42 Activation

This compound inhibits Cdc42 activity . In human metastatic prostate cancer PC-3 cells treated with this compound, there is a time-dependent increase in Rac/Cdc42 phosphorylation, indicating a decrease in active Rac/Cdc42 .

5.2. Impact on WASP Phosphorylation

This compound maintains tyrosine phosphorylation of Wiskott–Aldrich syndrome protein (WASP), a downstream effector of Cdc42 activation . Unlike a Cdc42 activator, this compound does not suppress phospho-WASP activity .

科学研究应用

ZCL278 is a small molecule that has been identified as a modulator of Cdc42, a protein involved in various cellular signaling pathways . Research indicates that this compound can act as both an inhibitor and an agonist of Cdc42, depending on the context . It has shown promise in various scientific research applications, particularly in the study of viral infections and cancer .

Scientific Research Applications

  • Antiviral Activity: this compound has demonstrated antiviral activity against several enveloped viruses, including Junin virus (JUNV), vesicular stomatitis virus (VSV), lymphocytic choriomeningitis virus (LCMV), and dengue virus . It inhibits JUNV entry into cells by preventing the release of viral ribonucleoprotein cores into the cytosol and decreasing pH-mediated viral fusion with host membranes . In a mouse model, this compound inhibited JUNV replication without detectable toxicity, suggesting its potential for developing therapeutic candidates to prevent JUNV-related diseases .
  • Cdc42 Modulation: this compound targets the Switch 1 binding region on Cdc42 and can mimic an interaction between Cdc42 and a GEF (Guanine nucleotide exchange factor), Intersectin . It has been shown to suppress several Cdc42-stimulated functions, such as microspike formation, perinuclear accumulation of active Cdc42, Cdc42-regulated neuronal branching, and actin-stimulated motility .
  • Cancer Research: ZCL367, another ZCL compound, was identified as a bona fide Cdc42 inhibitor that suppressed cancer development, while this compound can act as a partial Cdc42 agonist . this compound has been investigated for its effects on cancer cell proliferation in lung cancer and prostate cancer cell lines .

Detailed Research Findings

  • Cdc42-GEF Assay: In a Cdc42-GEF assay, this compound inhibited mant-GTP binding, with an estimated EC50 value of 7.5 μM for Cdc42 . this compound was observed to increase mant-GTP binding to Cdc42 before GEF addition, suggesting it can activate Cdc42 .
  • In vitro and In vivo studies: In vitro Cdc42-GEF assay and immunofluorescence experiments highlight the effects of Cdc42 activation with this compound . this compound promotes GTP binding to Cdc42 and induces microspike formation and morphological changes in Swiss 3T3 cells, similar to bradykinin treatment . this compound also activated Cdc42 in serum-starved Swiss 3T3 cells via GLISA analysis and acts as an ITSN/GEF-like agonist by interacting with Cdc42 in the corresponding ITSN/GEF groove via in silico model .
  • Antiviral Mechanism: this compound does not interfere with JUNV attachment to the cell surface or virus particle internalization but prevents the release of JUNV ribonucleoprotein cores into the cytosol and decreases pH-mediated viral fusion with host membranes . It redistributes viral particles from endosomal to lysosomal compartments .

Data Table

ApplicationDescription
Antiviral ActivityInhibits entry of enveloped viruses (e.g., JUNV, VSV, LCMV, dengue virus) into cells
Cdc42 ModulationTargets the Switch 1 binding region of Cdc42, mimicking the interaction between Cdc42 and GEF
Cancer ResearchAffects cancer cell proliferation in lung and prostate cancer cell lines; may function as both an inhibitor and agonist of Cdc42
Biochemical AssaysInhibits mant-GTP binding in Cdc42-GEF assays; EC50 value of 7.5 μM for Cdc42
Cellular MorphologyInduces microspike formation and morphological changes in Swiss 3T3 cells, similar to bradykinin treatment
Intracellular Viral TraffickingPerturbs intracellular trafficking of JUNV particles, increasing association with proteolytically active lysosomal compartments

Case Studies

  • Junin Virus Infection: this compound was found to be a potent inhibitor of JUNV cellular entry . It inhibits the release of JUNV RNP cores into the cytosol and prevents pH-dependent GP-mediated fusion . In a mouse model, this compound prevented JUNV replication, demonstrating its potential as a therapeutic candidate .
  • Cdc42-Mediated Cellular Processes: this compound suppresses Cdc42-mediated neuronal branching and growth cone dynamics and actin-based motility and migration in metastatic cells .
  • Cancer Cell Proliferation: Treatment of lung cancer cells with this compound inhibited cell proliferation .

作用机制

ZCL278 通过与 GTP 竞争与蛋白质结合来抑制 Cdc42。通过破坏 Cdc42 介导的过程,它会影响基于肌动蛋白的细胞功能。 所涉及的确切分子靶点和下游途径需要进一步研究 .

相似化合物的比较

ZCL278 因其对 Cdc42 的选择性而脱颖而出。由于可用数据有限,与其他类似化合物的直接比较具有挑战性。研究人员继续探索其独特的特性。

生物活性

ZCL278 is a small molecule identified as a selective inhibitor of the Cdc42 GTPase, a member of the Rho family of proteins that play crucial roles in cell signaling, cytoskeletal dynamics, and cellular morphogenesis. This compound exhibits a unique profile, acting as both an agonist and antagonist of Cdc42, which has implications for its use in therapeutic applications, particularly in cancer and viral infections.

Chemical Structure and Properties

  • Chemical Name : 2-(4-Bromo-2-chlorophenoxy)-N-[[[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]amino]thioxomethyl]acetamide
  • CAS Number : 587841-73-4
  • Molecular Weight : 471.87 g/mol
  • Purity : ≥95%
  • Kd Value : 11.4 μM

This compound primarily targets the binding site of the Cdc42 guanine nucleotide exchange factor (GEF), intersectin (ITSN). It inhibits Cdc42-mediated cellular effects such as microspike formation in Swiss 3T3 fibroblasts and neuronal branching in primary neonatal cortical neurons. The compound has been shown to suppress cell motility and migration in various cancer cell lines without exhibiting cytotoxic effects .

Table 1: Summary of this compound's Biological Activity

Biological ActivityObservations
Cdc42 Inhibition Selectively inhibits Cdc42 with a Kd of 11.4 μM
Microspike Formation Abolished in Swiss 3T3 cells
Neuronal Branching Reduced in cortical neurons
Cell Motility Suppressed in PC3 prostate cancer cells
Cytotoxicity No significant cytotoxic effects observed

Case Studies and Research Findings

  • Cdc42 Activation Studies :
    • In serum-starved Swiss 3T3 cells, this compound was found to activate Cdc42 in a time-dependent manner, promoting GTP binding to Cdc42. This suggests that this compound can induce conformational changes that mimic GEF-induced activation .
  • Antiviral Activity Against JUNV :
    • This compound has demonstrated significant antiviral activity against the Junin virus (JUNV), responsible for Argentine hemorrhagic fever. It inhibits JUNV replication by preventing the release of viral ribonucleoprotein cores into the cytosol and disrupting pH-mediated viral fusion with host membranes. Importantly, this antiviral mechanism appears to be independent of Cdc42 activity .
  • Impact on Cellular Morphology :
    • Treatment with this compound resulted in notable changes in cellular morphology, including diminished stress fibers and altered actin staining patterns within cells. These changes were observed to be concentration-dependent and time-dependent, indicating robust effects on cytoskeletal dynamics .

属性

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDWYDHEBCGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ZCL278
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ZCL278
Reactant of Route 3
Reactant of Route 3
ZCL278
Reactant of Route 4
Reactant of Route 4
ZCL278
Reactant of Route 5
ZCL278
Reactant of Route 6
Reactant of Route 6
ZCL278

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。